molecular formula C6H7N3O2 B139313 2-Amino-4-methyl-3-nitropyridine CAS No. 6635-86-5

2-Amino-4-methyl-3-nitropyridine

Cat. No.: B139313
CAS No.: 6635-86-5
M. Wt: 153.14 g/mol
InChI Key: IKMZGACFMXZAAT-UHFFFAOYSA-N
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Description

Preparation Methods

Direct Nitration of 2-Amino-4-methylpyridine

Conventional Mixed-Acid Nitration

The most straightforward approach involves nitrating 2-amino-4-methylpyridine using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitronium ion (NO₂⁺) targets the electron-rich 3-position of the pyridine ring .

Procedure :

  • Reagents : 2-Amino-4-methylpyridine, fuming HNO₃ (90%), H₂SO₄ (98%).

  • Conditions : Dropwise addition of HNO₃ to H₂SO₃ at 0–5°C, followed by gradual warming to 25°C.

  • Workup : Neutralization with Na₂CO₃, extraction with ethyl acetate, and recrystallization.

Outcomes :

ParameterValueSource
Yield45–55%
Purity90–95%
Selectivity (3-NO₂)70–80%

Limitations :

  • Competing nitration at the 5-position reduces selectivity.

  • Exothermic reaction poses safety risks at scale .

Multi-Step Synthesis from Furan Precursors

Patent CN107011254B Methodology

This method avoids direct nitration by employing ethyl 2-(4-methylfuran) formate as a precursor .

Steps :

  • Amination : React ethyl 2-(4-methylfuran) formate with formamide and NH₃ in DMF to form 2-amino-3-hydroxy-4-methylpyridine (71.8% yield) .

  • Chlorination : Treat with PCl₃ in dichloroethane to yield 2-amino-3-chloro-4-methylpyridine (91.9% yield) .

  • Dechlorination : React with benzoic acid and Cu powder at 150°C to produce crude 2-amino-4-methylpyridine, followed by purification via acid-base extraction .

Final Product Data :

ParameterValueSource
Overall Yield58–62%
Purity99.2%
Melting Point95–96°C

Advantages :

  • Avoids hazardous nitration conditions.

  • High-purity product via controlled intermediates.

Nitration Using N₂O₅/SO₂

Enhanced Regioselectivity

The De Gruyter study highlights nitration with dinitrogen pentoxide (N₂O₅) in liquid SO₂, which improves 3-position selectivity .

Procedure :

  • Reagents : 2-Amino-4-methylpyridine, N₂O₅, SO₂.

  • Conditions : Reaction at −20°C for 4 hours .

  • Workup : Quench with ice, extract with CH₂Cl₂, and recrystallize.

Outcomes :

ParameterValueSource
Yield65–75%
Selectivity (3-NO₂)>95%

Advantages :

  • Minimal byproducts due to electrophilic nitronium ion dominance.

  • Suitable for acid-sensitive substrates .

Blocking Group Strategy (Cyanopyridine Route)

Patent JPH06287176A Approach

To mitigate competing nitration, a cyano group is introduced at the 5-position to sterically hinder nitration at undesired sites .

Steps :

  • Cyanation : Convert 2-amino-4-methylpyridine to 2-amino-5-cyano-4-methylpyridine using CuCN .

  • Nitration : Nitrate at the 3-position with HNO₃/H₂SO₄ (85% yield) .

  • Decarboxylation : Hydrolyze the cyano group to COOH, followed by decarboxylation .

Final Product Data :

ParameterValueSource
Overall Yield50–55%
Purity97–98%

Advantages :

  • Achieves >90% regioselectivity.

  • Scalable for industrial production .

Comparative Analysis of Methods

MethodYield (%)Selectivity (%)ScalabilitySafety
Direct Nitration45–5570–80ModerateLow (exothermic)
Furan Precursor58–62>99HighHigh
N₂O₅/SO₂ Nitration65–75>95ModerateModerate
Cyanopyridine Route50–55>90HighHigh

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

AMNP serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile intermediate in the production of pharmaceuticals and agrochemicals. For instance, AMNP can be nitrated, reduced, or substituted to yield derivatives with enhanced biological activity.

Synthetic Routes

Common synthetic routes for AMNP involve:

  • Nitration : Using nitric acid and sulfuric acid to introduce the nitro group selectively at the 3-position of 2-amino-4-methylpyridine.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate, facilitating further chemical modifications.

Biological Applications

Antimicrobial Activity

Research indicates that AMNP exhibits significant antimicrobial properties. It has been shown to act against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves:

  • Reduction of nitro groups to form reactive intermediates.
  • Covalent binding to DNA, leading to cellular damage and death.

A comparative analysis demonstrated that AMNP derivatives have minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as therapeutic agents.

Anticancer Properties

AMNP has also been evaluated for its anticancer properties. Studies suggest that its derivatives can inhibit cancer cell proliferation by:

  • Inhibiting DNA replication and protein synthesis in cancer cells.
  • Exhibiting growth suppression in various tumor cell lines with IC values indicating effective cytotoxicity.

Microbial Transformation

Biotransformation Studies

The microbial transformation of AMNP by organisms such as Cunninghamella elegans has been extensively studied. Key findings include:

  • The conversion of AMNP into several metabolites, including 2-amino-5-hydroxy-4-methyl-3-nitropyridine and 2-amino-4-hydroxymethyl-3-nitropyridine.
  • Enhanced biological activities of these metabolites compared to the parent compound.

A significant study scaled up this biotransformation process in fermentors, yielding high-purity products without the need for extensive purification techniques.

Industrial Applications

Dyes and Pigments Production

AMNP is utilized in the production of dyes and pigments due to its reactive functional groups. Its derivatives can impart color properties that are valuable in various industrial applications.

Pharmaceutical Intermediates

Ongoing research explores AMNP's potential as a pharmaceutical intermediate. Its ability to undergo diverse chemical reactions allows it to serve as a precursor for synthesizing drugs with specific biological activities.

Case Studies

  • Microbial Transformation Study : Research on the biotransformation of AMNP by Cunninghamella elegans revealed multiple hydroxylated products with enhanced biological activities compared to the parent compound .
  • Antimicrobial Screening : A study demonstrated that AMNP showed promising antibacterial activity against both gram-positive and gram-negative bacteria, outperforming some traditional antibiotics under specific conditions .

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-4-methyl-3-nitropyridine
  • Molecular Formula : C₆H₇N₃O₂
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 6635-86-5
  • Structure: A pyridine ring substituted with amino (-NH₂) at position 2, methyl (-CH₃) at position 4, and nitro (-NO₂) at position 3 .

Physical Properties :

  • Melting Point : 134–141°C (reported variations depend on purity and measurement methods) .
  • LogP : 0.880 (indicates moderate lipophilicity) .
  • Storage : Stable under inert gas at room temperature .

Structural Analogues

Key structural analogues include:

Compound Name Substituents (Positions) CAS Number Molecular Weight Melting Point (°C)
2-Amino-4-chloro-3-nitropyridine Cl (4), NO₂ (3), NH₂ (2) 6980-08-1 188.58 Not reported
2-Chloro-4-methyl-3-nitropyridine Cl (2), CH₃ (4), NO₂ (3) 23056-39-5 172.57 Not reported
2-Amino-3-nitro-6-methylpyridine NH₂ (2), NO₂ (3), CH₃ (6) 21901-29-1 153.14 Not reported
2-Amino-4-methylpyridine NH₂ (2), CH₃ (4) 695-34-1 108.14 85–87

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (NO₂): Increase ring electron deficiency, enhancing reactivity in electrophilic substitutions . Methyl vs. Chloro: Methyl (electron-donating) improves solubility in organic solvents, while chloro (electron-withdrawing) increases stability but may elevate toxicity .

Physicochemical Properties

  • Lipophilicity: this compound (LogP = 0.880) is less lipophilic than 2-amino-4-chloro-3-nitropyridine (estimated LogP >1.0 due to Cl), influencing membrane permeability in biological systems .
  • Melting Points: Methyl-substituted derivatives (e.g., 2-amino-4-methylpyridine, mp 85–87°C) have lower melting points than nitro-substituted analogues due to reduced intermolecular hydrogen bonding .

Biological Activity

2-Amino-4-methyl-3-nitropyridine (AMNP) is a substituted pyridine derivative with potential biological significance. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C6_6H7_7N3_3O2_2
  • CAS Number : 6635-86-5
  • Molecular Weight : 153.14 g/mol

The structure of AMNP features an amino group, a methyl group, and a nitro group attached to the pyridine ring, which contributes to its reactivity and biological properties.

Biotransformation

AMNP can undergo microbial transformation, particularly by the fungus Cunninghamella elegans, leading to various metabolites such as 2-amino-5-hydroxy-4-methyl-3-nitropyridine. These transformations can influence the compound's bioavailability and biological effects .

Cellular Effects

The compound has been shown to affect cellular functions, including:

  • Cell Signaling : Modulating pathways involved in cellular communication.
  • Gene Expression : Influencing the expression of genes related to stress responses and metabolic processes.
  • Metabolic Pathways : Participating in various biochemical pathways that can alter cellular metabolism.

Antimicrobial Activity

AMNP exhibits significant antimicrobial properties. Nitro-containing compounds are known to act against various pathogens by generating reactive intermediates that damage DNA, leading to cell death . The mechanism involves:

  • Reduction of nitro groups to form reactive species.
  • Covalent binding to DNA, resulting in nuclear damage.

A study highlighted that AMNP derivatives demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Research indicates that AMNP may possess anticancer properties. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance:

  • AMNP complexes were found to inhibit DNA replication and protein synthesis in cancer cells, similar to the action of cisplatin .
  • The IC50_{50} values for these complexes indicated effective growth suppression in various tumor cell lines.

Case Studies

  • Microbial Transformation Study : A study conducted on the biotransformation of AMNP by Cunninghamella elegans revealed that this process yielded multiple hydroxylated products, which could possess enhanced biological activities compared to the parent compound .
  • Antimicrobial Screening : In a comparative analysis, AMNP showed promising antibacterial activity against both gram-positive and gram-negative bacteria, outperforming some traditional antibiotics in specific assays .

Comparison with Similar Compounds

Compound NameStructure DifferenceBiological Activity
2-Amino-3-nitropyridineLacks methyl group at 4-positionModerate antimicrobial
2-Amino-5-nitropyridineNitro group at 5-positionSimilar activity profile

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of 2-amino-4-methyl-3-nitropyridine?

  • Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are primary tools for structural confirmation. Assign vibrational modes to functional groups such as the nitro (-NO₂), amino (-NH₂), and methyl (-CH₃) groups. For example:

  • The nitro group typically shows asymmetric/symmetric stretching at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) in FTIR.
  • Amino groups exhibit N-H stretching near 3300–3500 cm⁻¹.
    Complement this with nuclear magnetic resonance (NMR) spectroscopy:
  • ¹H NMR should resolve aromatic protons (δ 6.5–8.5 ppm) and methyl protons (δ ~2.5 ppm).
  • ¹³C NMR can confirm the pyridine ring carbons and methyl substituent.
    Cross-validate experimental data with computational methods (e.g., B3LYP/6-311++G**) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in a dark, inert atmosphere (e.g., argon or nitrogen) at room temperature. Avoid exposure to moisture and oxidizing agents. Use amber glass containers to prevent photodegradation. The compound’s melting point (139–141°C) suggests moderate thermal stability, but prolonged heating above 100°C should be avoided .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer : A common approach involves nitration of 2-amino-4-methylpyridine using a mixture of nitric and sulfuric acids. Key steps:

Dissolve 2-amino-4-methylpyridine in concentrated H₂SO₄ at 0–5°C.

Slowly add HNO₃ (fuming) while maintaining temperature <10°C.

Quench with ice-water, neutralize with NaHCO₃, and recrystallize from ethanol.
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield optimization (~60–70%) requires strict temperature control .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, anharmonic vibrations, or basis set limitations. Address this by:

Solvent Correction : Use polarizable continuum models (e.g., PCM) in DFT calculations (B3LYP/cc-pVTZ) to simulate solvent shifts.

Anharmonicity : Apply VPT2 (vibrational perturbation theory) to improve vibrational frequency predictions.

Basis Set Selection : Compare results across multiple basis sets (e.g., 6-311++G** vs. cc-pVTZ) to assess convergence.
For example, if experimental FTIR shows a nitro stretch at 1520 cm⁻¹ but DFT predicts 1490 cm⁻¹, include solvent corrections to reconcile the gap .

Q. What strategies are effective for synthesizing and characterizing derivatives of this compound?

  • Methodological Answer :

  • Derivatization : React with trifluoroacetic acid to form salts (e.g., 2-amino-4-methyl-3-nitropyridinium trifluoroacetate). Use X-ray crystallography to confirm crystal packing and hydrogen-bonding networks.
  • Characterization :
  • Single-crystal XRD for precise bond lengths/angles (e.g., C-NO₂ bond ~1.45 Å).
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O···H contacts in salts).
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (~200–250°C for nitro derivatives) .

Q. How can the electronic properties of this compound be modeled for material science applications?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • HOMO-LUMO gaps : Predict reactivity and charge-transfer potential (e.g., HOMO at -6.5 eV, LUMO at -2.3 eV).
  • Hyperpolarizability (β) : Evaluate nonlinear optical (NLO) properties. For instance, β values >1000 × 10⁻³⁰ esu suggest strong NLO activity.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., negative potential at nitro oxygen atoms).
    Validate with UV-Vis spectroscopy; compare experimental λₘₐₓ with TD-DFT predictions .

Properties

IUPAC Name

4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMZGACFMXZAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287771
Record name 2-Amino-4-methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6635-86-5
Record name 6635-86-5
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Record name 2-Amino-4-methyl-3-nitropyridine
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Record name 2-Amino-4-methyl-3-nitropyridine
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Retrosynthesis Analysis

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